N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide
Description
Properties
IUPAC Name |
N-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O5S/c1-21-15-7-3-4-8-16(15)22(28(21,25)26)11-10-20-18(23)14-12-13-6-2-5-9-17(13)27-19(14)24/h2-9,12H,10-11H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYXXBRPQVBRQNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(S1(=O)=O)CCNC(=O)C3=CC4=CC=CC=C4OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: : Synthesis begins with the selection of appropriate starting materials such as 3-methylbenzo[c][1,2,5]thiadiazole-2,2-dioxide and 2-oxo-2H-chromene-3-carboxylic acid.
Reaction Steps: : The synthesis typically involves a series of steps including amide bond formation, which might be facilitated by coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine.
Reaction Conditions: : Reactions are carried out under controlled temperatures, often ranging from room temperature to moderate heating, and in an inert atmosphere using solvents like dichloromethane or dimethylformamide.
Industrial Production Methods
While industrial production methods for such specific compounds might not be widely detailed in public resources, they generally follow similar synthetic pathways but on a larger scale. Industrial processes also emphasize cost-efficiency and scalability, often involving continuous flow reactors for improved reaction control and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, potentially altering its electronic structure and reactivity.
Reduction: : Reduction reactions might be less common but can lead to significant changes in the compound’s functionality.
Substitution: : Nucleophilic or electrophilic substitution reactions can introduce different substituents into the molecular structure.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: : Halogenated compounds, organometallic reagents.
Major Products
Depending on the type of reaction, major products could include various functionalized derivatives, each with distinct chemical and physical properties.
Scientific Research Applications
Chemistry: : Used as a building block for the synthesis of more complex molecules.
Medicine: : Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.
Industry: : May be used in the development of novel materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism by which N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide exerts its effects often involves interaction with biological macromolecules. It can inhibit certain enzymes by binding to their active sites or alter cellular pathways by interacting with DNA or proteins.
Comparison with Similar Compounds
Table 1: Structural Comparison of Chromene-Based Carboxamides
Key Observations :
- Compared to imino-chromene derivatives (e.g., ), the 2-oxo group in the target compound may reduce reactivity while improving hydrogen-bonding capacity.
Key Observations :
- The target compound’s synthesis likely follows pathways analogous to , involving rearrangement of 2-iminochromene precursors with N-nucleophiles under acidic conditions .
- Simpler chromene derivatives (e.g., ) utilize solvent-free, piperidine-catalyzed conditions, whereas the target compound’s complexity may necessitate harsher reagents (e.g., H₂SO₄).
Biological Activity
N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that has garnered attention due to its potential biological activities. This article delves into its structural characteristics, synthesis methods, and various biological activities, including anticancer properties and mechanisms of action.
Structural Characteristics
The compound features a thiadiazole ring , which is known for its diverse biological activities. The presence of the 2-oxo-2H-chromene moiety enhances its interaction with biological targets. The overall structure can be represented as follows:
This molecular formula indicates the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms, contributing to its unique properties.
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions starting from simpler thiadiazole derivatives. Common techniques include:
- Microwave-assisted synthesis : This method enhances reaction rates and yields.
- Characterization techniques : Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compounds.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds containing thiadiazole rings have shown significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 4y | MCF-7 | 0.084 ± 0.020 |
| 4y | A549 | 0.034 ± 0.008 |
These values indicate the concentration required to inhibit cell growth by 50%. The compound's effectiveness in targeting cancer cells suggests a promising avenue for further research in cancer therapeutics .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of key enzymes : Compounds with similar structures have been reported to inhibit enzymes such as epidermal growth factor receptor (EGFR) kinase and aromatase .
- Selective cytotoxicity : The compound shows selective cytotoxicity towards cancer cells compared to normal cells, indicating a potential for targeted therapy .
Case Studies
Several case studies have explored the biological activity of thiadiazole derivatives similar to this compound:
- Study on Anticancer Activity : A study evaluated the anticancer properties of various thiadiazole derivatives against breast cancer cell lines (MCF-7). Results indicated significant growth inhibition with IC50 values comparable to standard chemotherapeutics like cisplatin .
- Aromatase Inhibitory Activity : Another investigation focused on the aromatase inhibitory effects of thiadiazole derivatives in estrogen-dependent cancers. The tested compounds demonstrated promising activity with IC50 values indicating effective inhibition .
Q & A
Q. What statistical approaches validate reproducibility in synthetic protocols?
- Answer :
- ANOVA : Analyzes variance across reaction parameters (e.g., temperature, solvent).
- Control experiments : Replicates key steps (e.g., cyclization) with independent batches to confirm yield consistency (±5%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
